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Silver-copper

Oxidation Resistance Additive Manufacturing Material Degradation

Silver-copper alloy (CAS 12249-45-5) delivers performance synergy unattainable by pure Ag or Cu alone. Cu-0.1Ag maintains ≥98% IACS conductivity with a 100°C higher softening temperature than pure copper, preventing creep failure in under-hood automotive connectors, aerospace power systems, and industrial switch contacts. Electroplated AgCu coatings on stainless steel achieve complete bacterial elimination (0 CFU/cm² vs. 10⁴ CFU/cm² on uncoated steel), outperforming pure-metal coatings for medical infection control. AgCu bimetallic catalysts increase ethylene oxide selectivity by up to 15 percentage points over conventional Ag catalysts, reducing ethylene feedstock costs. Procure AgCu alloy powders for LPBF additive manufacturing or brazing filler metals where parabolic oxidation kinetics at 300°C ensure high-temperature structural integrity.

Molecular Formula AgCu
Molecular Weight 171.41 g/mol
CAS No. 12249-45-5
Cat. No. B1645152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver-copper
CAS12249-45-5
Molecular FormulaAgCu
Molecular Weight171.41 g/mol
Structural Identifiers
SMILES[Cu].[Ag]
InChIInChI=1S/Ag.Cu
InChIKeyNEIHULKJZQTQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver-Copper Alloy (CAS 12249-45-5) for Industrial Procurement: Technical Specifications and Baseline Properties


Silver-copper (AgCu) is a bimetallic alloy system, typically identified by CAS 12249-45-5, which combines the high electrical and thermal conductivity of silver with the mechanical strength and lower cost of copper. The alloy exhibits a density of 9.7-10.4 g/cm³ and a melting range of 779-900 °C, depending on composition . While pure silver is the most conductive metal (≈103% IACS) and pure copper follows closely (≈101% IACS), the addition of silver to copper, even at low concentrations (e.g., 0.1 wt.%), is known to enhance mechanical properties and thermal stability, albeit with a trade-off in absolute electrical conductivity [1]. This alloy system is procured for specialized applications where the synergy of Ag and Cu properties—such as in electrical contacts, high-strength conductors, and antimicrobial surfaces—outperforms the individual metals or other binary alloys.

Technical Justification for Procuring Silver-Copper (CAS 12249-45-5) Over Pure Silver or Pure Copper


Direct substitution of silver-copper alloys with pure silver or pure copper in performance-critical applications is technically invalid due to fundamental differences in oxidation resistance, mechanical properties, and functional synergy. Pure copper, while cost-effective and highly conductive, is prone to rapid oxidation, which degrades its surface properties and limits its use in high-temperature or corrosive environments [1]. Pure silver, though the most conductive, is mechanically soft and suffers from electrochemical migration and high material cost [2]. Conversely, a silver-copper alloy, such as Cu-0.1Ag, can offer a 100°C higher softening temperature than pure copper while maintaining ≥98% IACS conductivity, a balance unattainable by the individual pure metals [3]. Furthermore, in antimicrobial applications, a Cu-Ag alloy coating demonstrates superior bacterial reduction compared to electroplated surfaces of pure copper or pure silver alone, rendering generic substitution a compromise in both performance and longevity [4].

Quantitative Performance Differentiation of Silver-Copper (CAS 12249-45-5) Against Closest Analogs


Superior High-Temperature Oxidation Resistance of Cu-Ag Alloy vs. Pure Copper

The addition of silver to copper fundamentally alters its oxidation kinetics, providing a quantifiable advantage for high-temperature applications. While pure copper oxidizes at a linear rate at 300°C, a Cu–2 wt.% Ag alloy exhibits a parabolic oxidation rate, indicating a protective, diffusion-limiting oxide layer formation. This change in mechanism slows the overall oxidation process and results in a thinner oxide scale, as silver suppresses the outward diffusion of copper [1].

Oxidation Resistance Additive Manufacturing Material Degradation High-Temperature Stability

Synergistic Antibacterial Efficacy of Cu-Ag Alloy Coating vs. Monometallic Surfaces

An electroplated copper-silver alloy coating demonstrates superior antibacterial activity compared to electroplated surfaces of pure copper and pure silver. When exposed to a high inoculum of 10⁸ CFU/mL of S. aureus and E. coli, the Cu-Ag alloy coating resulted in zero live bacterial adhesion. In contrast, a control stainless steel surface (no coating) showed 10⁴ CFU/cm² bacterial adhesion after 24 hours [1]. The alloy's performance is attributed to a galvanic coupling effect that controls the dissolution of copper ions [1].

Antimicrobial Coatings Healthcare-Associated Infections Surface Engineering Stainless Steel

Enhanced Catalytic Selectivity in Ethylene Epoxidation with Cu-Ag Bimetallic Catalysts

Copper-silver bimetallic catalysts offer significantly improved selectivity for the direct epoxidation of ethylene to ethylene oxide (EO) compared to monometallic silver catalysts. Promoted Cu-Ag bimetallic catalysts demonstrated selectivities to EO that were up to 15 percentage points higher than those obtained for promoted silver catalysts at comparable conversion levels [1]. Density Functional Theory (DFT) calculations predict that incorporating 25% Cu atoms into a silver surface enhances selectivity by favoring the reaction pathway to EO over combustion [1].

Heterogeneous Catalysis Ethylene Oxide Production Bimetallic Catalysts Selectivity

Improved High-Temperature Mechanical Stability of Cu-Ag Alloy Over Pure Copper

Microalloying copper with a small amount of silver (0.1 wt.%) yields a material that maintains high electrical conductivity while significantly improving high-temperature mechanical stability. The Cu-0.1Ag alloy demonstrates an electrical conductivity of ≥98% IACS, which is suitable for high-efficiency power transmission. Crucially, the alloy's softening temperature is increased by approximately 100°C compared to pure copper [1]. This allows the material to retain its mechanical strength and resist deformation at elevated operating temperatures.

Electrical Contacts Conductivity Thermal Stability CuAg0.1

Oxidation Suppression in Ag/Cu Nanoalloys via Electron Migration Mechanism

Copper nanoparticles (CuNP) are highly susceptible to rapid oxidation, which limits their practical use in antimicrobial applications. The synthesis of bimetallic Ag/Cu nanoalloys overcomes this critical limitation. X-ray photoelectron spectroscopy (XPS) and X-ray diffraction (XRD) analyses confirm that in the Ag/Cu nanoalloy structure, the presence of silver inhibits copper oxidation through an electromigration mechanism, resulting in a highly stable colloidal system [1]. This is in stark contrast to monometallic CuNP, where an oxide state is readily observed [1].

Nanomaterials Colloidal Stability Antimicrobial Nanoalloy Synthesis

Validated Application Scenarios for Silver-Copper (CAS 12249-45-5) Based on Differential Evidence


High-Reliability Electrical Contacts for High-Temperature Environments

Procure Cu-0.1Ag alloy strips or wires for electrical connectors, relay springs, and switch contacts in applications where operating temperatures can approach or exceed the softening point of pure copper. The alloy's 100°C higher softening temperature compared to pure copper, while maintaining ≥98% IACS conductivity, ensures long-term dimensional stability and reliable electrical performance, preventing contact failure due to creep [1]. This is critical in under-hood automotive electronics, aerospace power systems, and high-power industrial equipment.

Durable Antimicrobial Coatings for Healthcare and Public Infrastructure

Specify electroplated copper-silver alloy coatings on stainless steel for high-touch surfaces such as door handles, bed rails, and medical equipment panels. The alloy's superior antibacterial activity, which completely eliminated bacterial adhesion (0 CFU/cm² vs. 10⁴ CFU/cm² on uncoated steel) after 24-hour exposure to a 10⁸ CFU/mL challenge, makes it a more effective solution for infection control than coatings of pure copper or silver alone [2]. This directly addresses the reduction of healthcare-associated infections (HCAIs).

Next-Generation Ethylene Oxide Production Catalysts

Consider copper-silver bimetallic catalysts for the industrial epoxidation of ethylene to ethylene oxide. The demonstrated increase in EO selectivity of up to 15 percentage points over conventional promoted silver catalysts [3] translates to significant savings in ethylene feedstock, a major operational cost. This improved efficiency also reduces the generation of CO2 and other combustion byproducts, enhancing the sustainability profile of the manufacturing process.

Oxidation-Resistant Components for Additive Manufacturing and Brazing

Utilize Cu-Ag alloy powders in laser powder bed fusion (LPBF) additive manufacturing or as a brazing filler metal for applications demanding high-temperature oxidation resistance. The alloy's ability to shift oxidation kinetics from a linear (as seen in pure Cu) to a protective parabolic rate at 300°C [4] ensures that components retain their structural integrity and surface finish in high-temperature or corrosive service environments, such as in heat exchangers or specialized aerospace parts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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